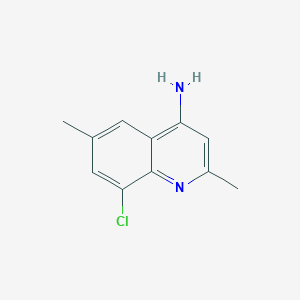

4-Amino-8-chloro-2,6-dimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. sigmaaldrich.comnih.gov This designation is due to its recurring presence in a multitude of biologically active compounds and approved drugs. scbt.com The versatility of the quinoline ring system allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. sigmaaldrich.comresearchgate.net

Quinoline derivatives have been extensively studied and have shown promise in a variety of therapeutic areas, including:

Anticancer: Many quinoline-based compounds have been investigated as anticancer agents, with some demonstrating the ability to inhibit tumor growth, induce apoptosis (programmed cell death), and prevent metastasis. nih.govnih.gov They can act through various mechanisms, such as inhibiting tyrosine kinases or topoisomerases, which are crucial for cancer cell proliferation. nih.govnih.gov

Antimalarial: The 4-aminoquinoline (B48711) scaffold is famously the core of chloroquine (B1663885), a cornerstone in the treatment of malaria for many years. americanchemicalsuppliers.com Research continues in this area to develop new quinoline derivatives to combat drug-resistant strains of the malaria parasite. lookchem.com

Antibacterial and Antifungal: The quinoline nucleus is a key component in a number of antibacterial and antifungal agents. sigmaaldrich.comsynblock.com

Anti-inflammatory: Certain quinoline derivatives have demonstrated potent anti-inflammatory properties. sigmaaldrich.com

Antiviral: The quinoline scaffold has also been explored for its potential in developing antiviral drugs. sigmaaldrich.comamericanchemicalsuppliers.com

The significance of the quinoline scaffold lies in its synthetic accessibility and the ease with which its structure can be modified to optimize its biological activity, solubility, and pharmacokinetic properties. nih.govresearchgate.net

Rationale for Academic Research on Substituted Aminochloro-dimethylquinolines

The academic interest in substituted quinolines, such as those with amino, chloro, and methyl groups, stems from the principles of medicinal chemistry, where small structural modifications can lead to significant changes in a molecule's biological profile. The synthesis of a library of related compounds allows researchers to explore structure-activity relationships (SAR).

Amino Group: The introduction of an amino group, particularly at the 4-position of the quinoline ring, is a well-established strategy in the development of antimalarial drugs and other bioactive compounds. nih.govbldpharm.com This group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding of the molecule to its biological target.

Chloro Group: The addition of a halogen, such as chlorine, can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The position of the chloro group is critical and can influence the compound's activity and selectivity. bldpharm.com

Methyl Groups: Methyl groups can also modulate a compound's lipophilicity and steric properties. They can influence how the molecule fits into the binding pocket of a protein or enzyme and can also affect its metabolic stability. researchgate.net

The combination of these substituents on a quinoline core, as seen in 4-Amino-8-chloro-2,6-dimethylquinoline, represents a rational approach to drug discovery. Researchers would hypothesize that such a combination could lead to a novel compound with unique biological activities or an improved therapeutic profile compared to existing quinoline derivatives. The synthesis and evaluation of a series of such compounds would be a logical step in the exploration of new chemical space. bldpharm.com

Overview of Current Research Landscape on Quinoline Analogues in Fundamental Studies

The current research on quinoline analogues remains a vibrant and highly active area of investigation. The primary focus is on the design and synthesis of novel derivatives with enhanced potency, selectivity, and reduced side effects. synblock.com

Recent trends in quinoline research include:

Hybrid Molecules: The combination of the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic modes of action. sigmaaldrich.comsynblock.com

Kinase Inhibitors: A significant portion of current research is dedicated to developing quinoline-based kinase inhibitors for cancer therapy. ottokemi.com Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive drug targets. ottokemi.com

Combating Drug Resistance: A major challenge in treating infectious diseases and cancer is the development of drug resistance. Researchers are actively designing new quinoline analogues that can overcome existing resistance mechanisms. lookchem.com

Green Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of quinoline derivatives. synblock.com

The exploration of compounds like this compound fits within this broader landscape of fundamental research aimed at expanding the chemical toolbox and identifying new lead compounds for drug development.

Structure

3D Structure

Properties

CAS No. |

948293-53-6 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

8-chloro-2,6-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

AYANOFUQUNPWCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of 4 Amino 8 Chloro 2,6 Dimethylquinoline and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 4-Amino-8-chloro-2,6-dimethylquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the substitution pattern on the quinoline (B57606) core.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region would display distinct signals for the protons on the quinoline ring system. The H-3 and H-5 protons are expected to appear as singlets or narrow doublets, while the H-7 proton would likely be a doublet. The amino group (NH₂) protons would present as a broad singlet, and the two methyl groups at positions 2 and 6 would each yield sharp singlet signals in the aliphatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the amino, chloro, and methyl substituents. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound is expected to show 11 distinct signals corresponding to the 9 carbons of the quinoline ring and the 2 methyl carbons. The chemical shifts of the ring carbons are significantly affected by the attached functional groups. For instance, the carbon atom bearing the amino group (C-4) would be shifted upfield compared to an unsubstituted position, while the carbon attached to the chlorine atom (C-8) would be influenced by its electronegativity. tsijournals.comresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons, which is particularly useful for assigning protons on the benzene (B151609) portion of the quinoline ring. acs.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for identifying quaternary carbons (those without attached protons) and for confirming the placement of substituents by correlating the methyl protons to their adjacent ring carbons and other nearby carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 2-CH₃ | ~2.4 - 2.6 | ~20 - 25 | C-2, C-3 |

| 6-CH₃ | ~2.3 - 2.5 | ~18 - 22 | C-5, C-6, C-7 |

| H-3 | ~6.3 - 6.5 | ~100 - 105 | C-2, C-4, C-4a, 2-CH₃ |

| H-5 | ~7.2 - 7.4 | ~122 - 125 | C-4, C-6, C-7, C-8a, 6-CH₃ |

| H-7 | ~7.5 - 7.7 | ~125 - 128 | C-5, C-6, C-8, C-8a, 6-CH₃ |

| 4-NH₂ | ~5.0 - 6.0 (broad) | N/A | C-3, C-4, C-4a |

| C-2 | N/A | ~155 - 158 | 2-CH₃, H-3 |

| C-4 | N/A | ~148 - 152 | H-3, H-5, NH₂ |

| C-6 | N/A | ~130 - 134 | 6-CH₃, H-5, H-7 |

| C-8 | N/A | ~128 - 132 | H-7 |

| C-4a | N/A | ~145 - 148 | H-3, H-5 |

| C-8a | N/A | ~140 - 144 | H-5, H-7 |

Note: Predicted values are estimates based on data from analogous substituted quinolines and general substituent effects.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of specific functional groups and providing structural information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Vibrations: The amino (NH₂) group would display symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: Stretching vibrations of the quinoline ring's C=C and C=N bonds would produce a series of sharp peaks in the 1450-1620 cm⁻¹ region. mdpi.com

C-Cl Vibration: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, often between 700 and 850 cm⁻¹, though its exact position can be influenced by the aromatic system.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR, especially regarding the skeletal vibrations of the quinoline ring system. A characteristic band for the C-Cl bond can be observed around 1090 cm⁻¹. researchgate.net The symmetric breathing modes of the aromatic rings often give rise to strong signals in the Raman spectrum, providing further confirmation of the heterocyclic core. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric & Symmetric N-H Stretch | Amino (R-NH₂) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | IR, Raman |

| N-H Scissoring Bend | Amino (R-NH₂) | 1600 - 1650 | IR |

| Aromatic C=C and C=N Stretch | Quinoline Ring | 1450 - 1620 | IR, Raman |

| C-N Stretch | Aryl-Amine | 1250 - 1350 | IR |

| C-Cl Stretch | Aryl-Chloride | 700 - 850 | IR, Raman researchgate.net |

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways under ionization.

For this compound (empirical formula C₁₁H₁₁ClN₂), HRMS would provide an exact mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), typically with an error of less than 5 parts per million (ppm). nih.gov This allows for the unambiguous confirmation of the molecular formula, distinguishing it from any isomers or compounds with a similar nominal mass.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For quinoline derivatives, common fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of a methyl group to form an [M-15]⁺ ion.

Loss of HCN: A characteristic fragmentation of the quinoline ring itself involves the expulsion of a hydrogen cyanide molecule, leading to an [M-27]⁺ fragment. chempap.org

Loss of Chlorine: The cleavage of the C-Cl bond can occur, resulting in an [M-35]⁺ ion. The relative abundance of these and other fragment ions helps to piece together the molecular structure and confirm the identity of the substituents and their positions. mcmaster.ca

Table 3: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated m/z (Monoisotopic) |

| [C₁₁H₁₁³⁵ClN₂]⁺ | Molecular Ion ([M]⁺) | 206.0611 |

| [C₁₁H₁₁³⁷ClN₂]⁺ | M+2 Isotope Peak | 208.0581 |

| [C₁₀H₈³⁵ClN₂]⁺ | Loss of •CH₃ | 191.0376 |

| [C₁₁H₁₁N₂]⁺ | Loss of •Cl | 171.0922 |

| [C₁₀H₈N]⁺ | Loss of •Cl and HCN | 142.0657 |

X-ray Crystallography for Solid-State Molecular Structure Determination of Quinoline Derivatives

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray analysis of a suitable crystal of this compound or a close analogue would provide definitive proof of its molecular structure. nih.gov

The analysis yields precise bond lengths, bond angles, and torsion angles. For quinoline derivatives, the fused ring system is largely planar, but substituents can cause minor deviations. scielo.br The crystal structure would confirm the substitution pattern and reveal the conformation of the amino group relative to the ring.

Furthermore, crystallographic data elucidates intermolecular interactions that govern the crystal packing. For this molecule, key interactions would likely include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other in either a face-to-face or offset fashion, which is a common feature in the crystal structures of aromatic compounds. acs.org These non-covalent interactions are crucial in determining the material's solid-state properties. scielo.br

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Property Studies of Quinoline-Based Chromophores

Ultraviolet-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule. The quinoline ring system is an inherent chromophore, and its absorption properties are highly sensitive to the nature and position of substituents. acs.org

The UV-Vis spectrum of this compound in a suitable solvent is expected to show two main absorption regions:

π-π* Transitions: Intense absorption bands, typically observed between 230-320 nm, arise from electronic transitions within the aromatic π-system of the quinoline core. scielo.br

n-π* Transitions: Lower intensity absorption bands or shoulders, often seen at longer wavelengths (320-450 nm), are attributed to the transition of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. scielo.brresearchgate.net

The substituents significantly modulate these transitions. The electron-donating amino group and alkyl groups generally cause a bathochromic (red) shift in the absorption maxima, while the electron-withdrawing chloro group can have a more complex effect. researchgate.net The solvent polarity can also influence the position of these bands, a phenomenon known as solvatochromism. nih.gov

Further photophysical studies can characterize the molecule's behavior after absorbing light, including its fluorescence quantum yield and lifetime. Many quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The emission properties are also heavily dependent on the substitution pattern and solvent environment. researchgate.netrsc.org

Table 4: Summary of Expected Photophysical Properties for Quinoline-Based Chromophores

| Property | Typical Range/Observation for Substituted Quinolines | Influencing Factors for this compound |

| Absorption Maxima (λ_max) | 230-350 nm | Electron-donating (amino, methyl) and electron-withdrawing (chloro) groups will shift the π-π* and n-π* transitions. scielo.brresearchgate.net |

| Molar Absorptivity (ε) | High for π-π* transitions ( > 10⁴ L mol⁻¹ cm⁻¹); Lower for n-π* transitions (< 10³ L mol⁻¹ cm⁻¹) scielo.br | Expected to follow the general trend for substituted quinolines. |

| Fluorescence Emission (λ_em) | Typically in the range of 350-500 nm, often with a significant Stokes shift. | The combination of substituents will determine the emission color and intensity. |

| Solvatochromism | Emission maxima often show a red shift in more polar solvents. nih.gov | The presence of the polar amino group suggests potential for significant solvatochromic effects. |

Computational Chemistry and in Silico Modeling of 4 Amino 8 Chloro 2,6 Dimethylquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of quinoline (B57606) derivatives. These calculations provide a theoretical framework for understanding the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics. For analogues of 4-Amino-8-chloro-2,6-dimethylquinoline, DFT has been employed to predict optimized geometries, vibrational frequencies, and electronic properties. dntb.gov.ua

Researchers commonly use hybrid functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov Such studies on related quinoline compounds have successfully predicted infrared and Raman spectra, which show good agreement with experimental data.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and will be more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For amino-substituted quinolines, the amino group and the nitrogen atom in the quinoline ring are typically identified as electron-rich regions, influencing how the molecule interacts with biological targets.

Table 1: Representative Data from DFT Calculations on a Generic Quinoline Derivative

| Calculated Property | Typical Value/Observation | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions |

| MEP Analysis | Negative potential around N atoms, positive potential around amino hydrogens | Predicts sites for intermolecular interactions |

Molecular Docking Simulations to Predict Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. researchgate.net This method is instrumental in structure-based drug design. For analogues of this compound, docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors. nih.govrsc.org

For instance, docking studies on 4-amino-7-chloroquinoline analogues have been used to explore their binding to the active site of the dengue virus NS2B/NS3 protease. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. The amino group at the 4-position and the chlorine atom at the 8-position of a molecule like this compound would be expected to play significant roles in forming specific interactions within a binding pocket.

The results of docking simulations are often expressed as a scoring function, which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding pose. These predictions help in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to study the conformational flexibility of the ligand and the target, as well as the stability of their interactions in a simulated physiological environment. nih.gov

For quinoline derivatives, MD simulations have been employed to assess the stability of the docked complexes. nih.gov By analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period, researchers can determine if the binding pose is stable. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.orgnih.gov For 4-aminoquinoline (B48711) analogues, QSAR models have been extensively developed, particularly in the context of their antimalarial activity. nih.govresearchgate.netajol.info

These models use a set of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov By aligning the molecules and calculating these fields on a 3D grid, CoMFA can generate contour maps that indicate regions where modifications to the molecular structure would likely enhance or diminish activity.

For a series of analogues of this compound, a QSAR or CoMFA study could reveal the importance of the substituents at the 2, 6, and 8 positions for a particular biological activity. For example, a model might indicate that a bulky substituent at the 6-position is favorable, while an electron-withdrawing group at the 8-position is detrimental.

Table 2: Conceptual Data for a QSAR Study on Quinoline Analogues

| Compound | Substituent R1 | Substituent R2 | logP | Molar Refractivity | Biological Activity (IC50, µM) |

| Analogue 1 | -CH3 | -H | 2.5 | 60.2 | 1.5 |

| Analogue 2 | -OCH3 | -H | 2.3 | 62.1 | 2.1 |

| Analogue 3 | -CH3 | -Cl | 3.1 | 65.0 | 0.8 |

| Analogue 4 | -OCH3 | -Cl | 2.9 | 66.9 | 1.2 |

Chemoinformatics and Virtual Screening Approaches for Identifying Novel Quinoline Derivatives

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key chemoinformatics technique used in drug discovery to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.gov

For the discovery of novel quinoline derivatives, virtual screening can be performed in two main ways: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, such as a potent 4-aminoquinoline, to find other molecules in a database with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity.

These high-throughput computational methods allow for the rapid and cost-effective identification of promising hit compounds from vast chemical spaces, which can then be prioritized for experimental validation. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the 4 Amino 8 Chloro 2,6 Dimethylquinoline Scaffold in Vitro Focus

Impact of Substituent Positions on In Vitro Biological Activities of Quinoline (B57606) Derivatives

The specific placement of functional groups on the quinoline ring system dramatically influences the molecule's physicochemical properties and its ability to interact with biological targets. rsc.org Key positions for substitution on the quinoline scaffold that modulate activity include the 4-amino position, as well as various positions on the bicyclic ring system, such as C2, C6, C7, and C8. youtube.comnih.govnih.gov

Role of the 4-Amino Group in Modulating In Vitro Activity

The 4-amino group is a cornerstone for the biological activity of many quinoline derivatives. youtube.comfrontiersin.org This group is often essential for forming critical interactions with biological targets. acs.org For instance, in the context of antimalarial activity, 2- and 4-aminoquinolines exhibit a strong affinity for ferriprotoporphyrin IX (Fe(III)PPIX), a key step in their mechanism of action. acs.org The basicity of the amino group and any attached side chain is also crucial, as it can facilitate drug accumulation within acidic cellular compartments, such as the parasite's food vacuole. acs.org

Furthermore, the substitution pattern on the 4-amino group itself is a key determinant of activity. The presence of a dialkylaminoalkyl side chain at this position is a common feature in potent antimalarial drugs like chloroquine (B1663885). youtube.com Modifications to this side chain can significantly alter the compound's biological profile. nih.gov Studies on bis(4-aminoquinolines) have also shown that the 4-amino group can serve as an attachment point for linkers, creating molecules capable of bitopic binding, where one quinoline moiety binds to an orthosteric site and the other to an allosteric site on a receptor. nih.gov

Influence of Chlorine at the 8-Position on In Vitro Activity

The presence and position of halogen substituents on the quinoline ring are critical for modulating biological activity, often by altering the electronic properties of the scaffold. youtube.com While the 7-chloro substitution is more common and well-studied, particularly in antimalarials where it is considered essential for high potency, the influence of a chlorine atom at the 8-position is also significant. youtube.comacs.org

An electron-withdrawing group on the quinoline ring is generally required for potent activity. youtube.comacs.org In 7-chloro-4-aminoquinolines, the chlorine atom is specifically required for the inhibition of β-hematin formation, a critical detoxification process for the malaria parasite. acs.org Halogenation can also impact a compound's lipophilicity, which affects its ability to cross biological membranes. bg.ac.rs While direct studies on 8-chloro-4-aminoquinolines are less common, research on other halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloroquinolin-8-ol), has demonstrated potent antituberculosis activity, indicating that substitution at and around the 8-position can confer significant biological effects. nih.gov The precise mechanism is thought to involve the chelation of metal ions essential for bacterial enzyme function. nih.gov

Effects of Methyl Substituents at the 2- and 6-Positions on Molecular Interactions

A methyl group at the 6-position can also modulate activity. In one study, a 6-methyl-2,4-diphenylquinoline (B11839688) was synthesized, and its structural analysis revealed specific dihedral angles between the quinoline system and the phenyl rings, highlighting how substituents can dictate the three-dimensional shape of the molecule. nih.gov Such conformational constraints can be crucial for achieving optimal binding to a biological target. Research on 2,5-dimethylquinoline (B1604939) derivatives has suggested that a methyl group at the 5-position can enhance antibacterial activity, indicating that methyl substitution on the benzo portion of the quinoline ring is a viable strategy for activity modulation. nih.gov

Table 1: Impact of Key Substituents on Quinoline In Vitro Activity

| Substituent & Position | Observed In Vitro Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| 4-Amino Group | Essential for antimalarial and other biological activities. | Complexation with biological targets (e.g., Fe(III)PPIX); facilitates drug accumulation in acidic organelles. | frontiersin.orgacs.org |

| 7-Chloro Group | Essential for high antimalarial potency. | Inhibits β-hematin formation; acts as a critical electron-withdrawing group. | youtube.comacs.org |

| 8-Position Halogen | Confers antituberculosis activity in 8-hydroxyquinolines. | Chelation of metal ions required for microbial enzymes. | nih.gov |

| 2-Methyl Group | Can improve potency (observed in related quinazolines). | Provides favorable steric interactions in the binding pocket; influences molecular conformation. | acs.org |

| 5/6-Methyl Group | Enhances antibacterial activity (C5-methyl); influences molecular geometry (C6-methyl). | Influences overall molecular shape and interactions with the target protein. | nih.govnih.gov |

Pharmacophore Modeling and Ligand-Based Design for 4-Amino-8-chloro-2,6-dimethylquinoline Analogues

In the absence of a known 3D structure for a biological target, ligand-based design methods such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable. nih.gov These approaches establish a correlation between the structural features of a series of active compounds and their biological activity. mdpi.com

For quinoline derivatives, 3D-QSAR models have been successfully developed to guide the design of new analogues with enhanced potency. mdpi.com By analyzing a set of quinoline-based compounds with known anti-gastric cancer activity, a 3D-QSAR model was generated that identified key structural characteristics beneficial for activity. mdpi.com This model was then used to design novel quinoline compounds with predicted improvements in biological effect. mdpi.com Similarly, a pharmacophore-based virtual screening, combined with a scaffold hopping approach, was used to identify new quinazoline-based inhibitors of the S. aureus NorA efflux pump, starting from a quinoline template. nih.gov These computational models serve as a powerful predictive tool, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Bioisosteric Modifications and Scaffold Hopping Strategies for Quinoline Derivatives

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to discover structurally novel compounds while retaining the key pharmacophoric features of a known active molecule. uniroma1.itniper.gov.innih.gov These approaches aim to improve a molecule's properties, such as affinity, selectivity, and metabolic stability, or to generate new, patentable chemical entities. uniroma1.it

A prominent example involves hopping from a quinoline to a quinazoline (B50416) scaffold. acs.orgnih.gov This modification, replacing a carbon atom with a nitrogen atom in the ring, has led to the discovery of potent inhibitors for various targets. acs.orgnih.gov In one study, this strategy yielded novel 2-arylquinazoline analogues that were potent NorA efflux pump inhibitors with low cytotoxicity. nih.gov The rationale is that the new scaffold maintains the essential spatial arrangement of functional groups required for binding while altering other properties. For instance, introducing nitrogen atoms into an aromatic system can increase metabolic stability. niper.gov.in Bioisosteric replacement of individual atoms has also proven effective; substituting a carbon with a sulfur atom in condensed quinazoline derivatives led to new anti-inflammatory agents with altered lipophilicity and potentially new interactions with the target protein. nih.gov

Structure-Based Ligand Design Approaches Utilizing Quinoline Scaffolds

When the three-dimensional structure of a biological target is available, structure-based drug design becomes a powerful tool. This approach involves using computational methods like molecular docking to predict how a ligand will bind to a protein's active site. mdpi.comnih.gov

Molecular docking simulations of quinoline-based inhibitors have provided detailed insights into their binding modes. For example, docking studies of quinoline derivatives into the active site of the c-Met kinase revealed that the quinoline ring engages in crucial π-π stacking interactions with a tyrosine residue (Tyr1159). nih.gov Additionally, the quinoline nitrogen atom was shown to form a key hydrogen bond with a methionine residue (Met1160), anchoring the ligand in the binding site. nih.gov This atomic-level information is instrumental for designing new analogues with improved affinity. By understanding these key interactions, medicinal chemists can rationally modify the quinoline scaffold, adding or altering substituents to optimize contacts with the protein, thereby enhancing potency and selectivity. mdpi.comnih.gov

Table 2: Summary of Drug Design Strategies for Quinoline Scaffolds

| Design Strategy | Description | Application Example for Quinoline/Related Scaffolds | Reference |

|---|---|---|---|

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used in a virtual screen to identify novel quinazoline-based NorA efflux pump inhibitors from a quinoline template. | nih.gov |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity to create a predictive model. | A CoMFA model was used to analyze quinoline derivatives and design new analogues with improved anti-gastric cancer activity. | mdpi.com |

| Scaffold Hopping | Replacing the central core of a molecule with a structurally different scaffold while maintaining biological activity. | Hopping from a quinoline to a quinazoline core to develop novel antimycobacterial agents and efflux pump inhibitors. | acs.orgnih.gov |

| Bioisosteric Replacement | Substituting an atom or group with another that has similar physical or chemical properties. | Replacing a carbon with a sulfur atom in condensed quinazolines to create new anti-inflammatory compounds. | nih.gov |

| Structure-Based Design (Molecular Docking) | Uses the 3D structure of a target protein to design ligands with high binding affinity. | Docking studies identified key H-bond and π-π stacking interactions between quinoline inhibitors and c-Met kinase. | nih.gov |

Mechanistic Investigations of in Vitro Biological Activities of 4 Amino 8 Chloro 2,6 Dimethylquinoline and Its Analogues

In Vitro Receptor Binding and Enzyme Inhibition Studies

The quinoline (B57606) scaffold is a foundational structure for a multitude of biologically active compounds, with various derivatives demonstrating notable inhibitory effects against several enzymes. Research into 4-aminoquinoline (B48711) derivatives has revealed that specific substitutions on the quinoline ring system are crucial for potent and selective enzyme inhibition.

DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial agents. researchgate.net Aminocoumarin antibiotics, which contain a coumarin (B35378) ring system, are known to inhibit the GyrB subunit of DNA gyrase. nih.govnih.gov Studies on clorobiocin, an aminocoumarin, and its derivatives highlight the importance of specific structural features for activity. For instance, desclorobiocin derivatives that lack the chlorine atom at the C-8 position of the coumarin ring exhibited low activity, suggesting that a halogen at this position is critical for potent DNA gyrase inhibition. nih.gov

Further investigations into quinolone derivatives have identified compounds with potent inhibitory activity against DNA gyrase. The 4-hydroxy-2-quinolone-3-carboxamide scaffold has been a focus of such research. nih.govunivie.ac.at Structure-activity relationship (SAR) studies on these analogues revealed that the substitution pattern on the quinolone ring significantly influences inhibitory potency against S. aureus GyrB. nih.govunivie.ac.at For example, introducing electron-donating groups like a methoxy (B1213986) group at the 6 or 8-position was favorable for inhibition, whereas an electron-withdrawing group was preferred at the 7-position. nih.govunivie.ac.at An 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative demonstrated potent activity against Escherichia coli DNA gyrase with a very low IC50 value of 0.0017 μM. researchgate.net

Table 1: In Vitro Inhibition of S. aureus DNA Gyrase B by 4-Hydroxy-2-quinolone-3-carboxamide Analogues

| Compound ID | Substitution | IC50 (µM) | Source |

|---|---|---|---|

| f4 | 6-MeO | 0.31 | nih.gov |

| f6 | 6-CF3 | 0.81 | nih.gov |

| f12 | 8-MeO | 0.878 | nih.gov |

| f10 | 8-Cl | 9.70 | nih.gov |

| f8 | 7-MeO | 7.90 | nih.gov |

| f6 | 7-Cl | 0.83 | nih.gov |

This table is interactive. Click on the headers to sort.

CD38: The NAD-hydrolyzing enzyme CD38 is another target for which quinoline-based inhibitors have been developed. nih.govresearchgate.net Starting from a micromolar screening hit, a systematic exploration of 4-amino-8-quinoline carboxamides led to the identification of significantly more potent inhibitors. nih.govresearchgate.net The SAR studies indicated that modifications at the 4-, 6-, and 8-positions of the quinoline ring were key to enhancing potency. nih.govresearchgate.net For instance, replacing a nicotinamide (B372718) ring with a quinoline ring in certain inhibitor designs was shown to slightly improve the affinity for CD38. nih.gov The development of these inhibitors provides chemical tools to study the biological roles of CD38. nih.govresearchgate.net

In Vitro Interactions with Nucleic Acids (e.g., DNA Intercalation)

The mechanism of action for many quinoline derivatives, particularly those with antineoplastic properties, involves direct or indirect interaction with nucleic acids. The inhibition of topoisomerase enzymes is a prime example of this interaction. Topoisomerases resolve topological problems in DNA by cleaving and religating the DNA backbone. Inhibitors can interfere with this process, leading to the accumulation of DNA strand breaks. For example, 8-chloro-adenosine, after cellular conversion to 8-chloro-ATP, was found to inhibit topoisomerase II, leading to DNA double-stranded breaks in human myelocytic leukemia K562 cells. nih.gov This suggests that the 8-chloro substitution can be a key feature for compounds targeting ATP-dependent enzymes that interact with DNA. nih.gov While not a direct quinoline study, it provides a mechanistic parallel for how an 8-chloro substituted heterocyclic compound can disrupt DNA metabolism.

Protein Interaction Analysis and Modulation of Cellular Pathways (In Vitro Cell-Based Assays)

The anticancer effects of quinoline derivatives are often mediated by their ability to modulate critical cellular pathways, particularly those controlling cell cycle progression and apoptosis (programmed cell death).

In vitro cell-based assays have demonstrated that certain quinoline and quinazoline (B50416) analogues can induce cell cycle arrest. For instance, the N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) caused cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov The progression of cancer can result from the dysregulated expression of proteins like cyclins or cyclin-dependent kinases (CDKs) that govern the cell cycle. nih.gov

Furthermore, these compounds can trigger apoptosis through the intrinsic pathway. This is often characterized by the activation of initiator caspases, such as caspase-9, and subsequent activation of executioner caspases, like caspase-3 and -7. nih.gov Studies on 4-amino-3-acetylquinoline in murine leukemia cells and various tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives in glioblastoma cells have shown the induction of morphological changes consistent with apoptosis and DNA fragmentation. nih.govwaocp.org The imidazoquinoline derivative 5c was shown to activate caspase-3 in U-87MG glioblastoma cells. waocp.org Similarly, novel quinoline-based compounds have been shown to induce a remarkable increase in the sub-G1 peak in the cell cycle profile of U937 leukemia cells, which is indicative of apoptosis. mdpi.com

Investigations into the In Vitro Biological Potency of Quinoline Derivatives in Cell Lines

The therapeutic potential of quinoline derivatives has been extensively evaluated in vitro against a wide range of pathogenic microbes and cancer cell lines.

Derivatives of the quinoline scaffold have demonstrated significant antimicrobial properties. A series of secondary and tertiary amines featuring a 2-chloro-6-methylquinoline (B1583817) moiety were synthesized and screened for their activity against several bacterial and fungal strains. nih.gov The screening, performed using the agar (B569324) diffusion technique, included bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Aspergillus flavus. nih.gov Preliminary results indicated that compounds with electron-withdrawing groups on an associated phenyl ring showed promising antifungal activity. nih.gov

Another study focused on 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7), which showed potent in vitro antifungal activity against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte, with MIC values indicating greater potency than fluconazole (B54011) and ketoconazole. nih.gov The antibacterial activity of aminocoumarins is directly linked to their inhibition of DNA gyrase, highlighting the connection between enzyme inhibition and whole-cell activity. nih.govnih.gov

Table 2: In Vitro Antimicrobial Screening of 2-Chloro-6-methylquinoline Derivatives

| Organism Type | Species | Source |

|---|---|---|

| Bacteria | Escherichia coli NCTC 10418 | nih.gov |

| Staphylococcus aureus NCTC 65710 | nih.gov | |

| Pseudomonas aeruginosa NCTC 10662 | nih.gov | |

| Fungi | Aspergillus niger MTCC 281 | nih.gov |

| Aspergillus flavus MTCC 277 | nih.gov | |

| Monascus purpureus MTCC 369 | nih.gov |

This table is interactive. Click on the headers to sort.

The 4-aminoquinoline scaffold is a promising nucleus for the development of new anticancer agents. nih.govnih.gov Numerous derivatives have been synthesized and tested for their cytotoxic effects against various human tumor cell lines.

A series of 4-aminoquinoline derivatives showed significant cytotoxic effects on human breast cancer cell lines MCF7 and MDA-MB468. nih.gov Similarly, newly synthesized 6-chloro-7-arylamino-5,8-isoquinolinediones exhibited potent cytotoxic activities against human solid tumor cell lines, including HCT-15 (colon) and SK-MEL-2 (melanoma). nih.gov

More closely related analogues, specifically 2-substituted-4-amino-6-halogenquinolines, were evaluated against a panel of cancer cell lines (H-460, HT-29, HepG2, and SGC-7901). nih.gov Most of these compounds, particularly those with 2-arylvinyl substituents, displayed good to excellent antiproliferative activity. nih.gov Compound 8e from this series, featuring a 4-methoxystyryl group at C-2 and a 6-chloro substituent, was exceptionally potent, with IC50 values ranging from 0.03 to 1.24 µM across the tested cell lines. nih.gov The cytotoxic activity of many of these compounds is directly linked to their ability to induce apoptosis, as discussed previously. nih.govnih.govwaocp.org For example, 4-amino-3-acetylquinoline was found to be cytotoxic to murine leukemia L1210 cells with an IC50 value below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. nih.gov

Table 3: In Vitro Antiproliferative Activity of 2-Substituted-4-amino-6-chloroquinoline Analogue (8e)

| Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|

| H-460 | Lung | 0.03 | nih.gov |

| HT-29 | Colon | 0.55 | nih.gov |

| HepG2 | Liver | 0.33 | nih.gov |

| SGC-7901 | Gastric | 1.24 | nih.gov |

This table is interactive. Click on the headers to sort.

Other Investigated In Vitro Biological Activities (e.g., Antimalarial, Antioxidant, Anti-inflammatory)

Beyond the primary scope of this chapter, the versatile scaffold of 4-amino-8-chloro-2,6-dimethylquinoline and its analogues has prompted investigations into a range of other potential therapeutic applications. These explorations have unveiled significant in vitro activities, particularly in the realms of antimalarial, antioxidant, and anti-inflammatory research. The quinoline nucleus is a well-established pharmacophore, and modifications to its structure, such as those seen in the title compound and its derivatives, continue to yield molecules with promising biological profiles. rsc.orgbiointerfaceresearch.com

Antimalarial Activity

The 4-aminoquinoline core is historically significant in the fight against malaria, with chloroquine (B1663885) being a cornerstone of treatment for decades. nih.gov However, the emergence of widespread drug resistance has necessitated the development of new analogues capable of overcoming these challenges. nih.gov Research into 4-aminoquinoline derivatives, including structures related to this compound, focuses on modifications that can restore activity against resistant strains of Plasmodium falciparum. nih.govnih.gov

The mechanism of action for 4-aminoquinolines is widely accepted to involve the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov The parasite digests host hemoglobin, releasing toxic free heme. 4-aminoquinolines are thought to accumulate in the acidic food vacuole and form a complex with the heme, preventing its detoxification into hemozoin (β-hematin) and ultimately leading to parasite death. nih.gov

Structure-activity relationship (SAR) studies have highlighted key features for potent antimalarial activity. The 7-chloro substituent, for instance, is considered crucial for the activity of many 4-aminoquinoline compounds. acs.org Modifications to the aminoalkyl side chain have also been shown to be critical for circumventing chloroquine resistance. nih.govacs.org For example, altering the lipophilicity and basicity at the terminal nitrogen can significantly impact drug accumulation and efficacy against resistant parasite strains. acs.org

Several novel 4-aminoquinoline analogues have demonstrated potent in vitro activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. For instance, certain side-chain modified 4-aminoquinolines have exhibited superior in vitro activity compared to chloroquine. acs.org Similarly, the development of 4-methylaminoquinoline derivatives has yielded compounds with significant activity against drug-resistant malaria, suggesting that N-methylation is a well-tolerated and potentially beneficial modification. nih.govacs.org

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogues

| Compound/Analogue | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

| Chloroquine | W2 (CQ-R) | 382 nM | nih.gov |

| Analogue 4 | W2 (CQ-R) | 17.3 nM | nih.gov |

| Analogue 18 | W2 (CQ-R) | 5.6 nM | nih.gov |

| Chloroquine | K1 (CQ-R) | - | acs.org |

| 4-Methylaminoquinoline Derivative (9a) | K1 (CQ-R) | 100% inhibition (in vivo) | acs.org |

| Chloroquine | NF54 (CQ-S) | - | nih.gov |

| 4-Aminoquinoline Analogue (6) | P. falciparum (in vitro) | Superior to Chloroquine | acs.org |

| 4-Aminoquinoline Analogue (12) | P. falciparum (in vitro) | Superior to Chloroquine | acs.org |

Antioxidant Activity

The quinoline scaffold is also a subject of interest for its antioxidant potential. mdpi.com Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Compounds that can scavenge free radicals or chelate metals involved in ROS generation are therefore valuable. mdpi.com

The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. mdpi.com The nature and position of substituents on the quinoline ring play a critical role in this activity. For example, the presence of hydroxyl (-OH) groups, particularly in ortho or para positions, can significantly enhance antioxidant capacity. nih.gov

In vitro studies using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods have been employed to evaluate these properties. nih.govredalyc.org For instance, quinoline-hydrazone derivatives containing a hydroxyl group have shown stronger antioxidant activity than related compounds without this feature. nih.gov Similarly, new series of 8-quinoline-N-substituted derivatives linked to natural antioxidants like caffeic and ferulic acids have been synthesized and shown to be effective radical scavengers and copper chelators. mdpi.comnih.gov Caffeic acid derivatives, in particular, demonstrated good antioxidant activity, highlighting the importance of the catecholic portion for this effect. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Analogue | Assay | Result | Reference |

| Quinoline-hydrazone derivative | DPPH | IC₅₀ = 843.52 ppm | nih.gov |

| Quinoline-benzimidazole derivative | DPPH | IC₅₀ = 4784.66 ppm | nih.gov |

| 8-Quinoline-N-caffeic acid derivatives (4-6) | DPPH | Higher % scavenging than caffeic acid | mdpi.comnih.gov |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | EC₅₀ = 7.5 µM | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | EC₅₀ = 7.4 µM | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | EC₅₀ = 7.2 µM | nih.gov |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide array of diseases. Quinoline-based molecules have been explored as anti-inflammatory agents targeting various pharmacological pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netnih.gov The development of selective COX-2 inhibitors is a key strategy in creating anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. biointerfaceresearch.com

Synthetic quinoline derivatives have demonstrated significant anti-inflammatory effects in vitro. For example, a synthetic quinoline, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed potent anti-inflammatory effects, with docking studies suggesting it could strongly inhibit the COX-2 enzyme. nih.gov Other studies have focused on combining the quinoline moiety with other pharmacophores, such as celecoxib, to create potent and selective COX-2 inhibitors. biointerfaceresearch.com

The anti-inflammatory mechanism of some quinoline derivatives may also involve the reduction of pro-inflammatory mediators like nitric oxide (NO) and nuclear factor-kappa B (NF-κB). nih.gov For instance, cryptolepine, an indoloquinoline alkaloid, was shown to reduce NO generation and NF-κB DNA binding upon inflammatory stimulation in vitro. nih.gov Amodiaquine, a 4-aminoquinoline antimalarial, has also been reported to possess high anti-inflammatory efficacy. rsc.org

Table 3: In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Analogue | Target/Assay | Activity | Reference |

| Quinoline-2-carboxamide (34) | COX-2 Inhibition | IC₅₀ = 0.11 µM | biointerfaceresearch.com |

| Quinoline-2-carboxamide (35) | COX-2 Inhibition | IC₅₀ = 0.10 µM | biointerfaceresearch.com |

| Quinoline-2-carboxamide (36) | COX-2 Inhibition | IC₅₀ = 0.10 µM | biointerfaceresearch.com |

| Quinoline-2-carboxamide (37) | COX-2 Inhibition | IC₅₀ = 1.21 µM | biointerfaceresearch.com |

| Quinoline-2-carboxamide (38) | COX-2 Inhibition | IC₅₀ = 1.14 µM | biointerfaceresearch.com |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (4) | Anti-inflammatory potential | IC₅₀ = 1.772 µg/ml | researchgate.net |

| Cryptolepine | Nitric Oxide Generation | Reduction in NO | nih.gov |

Advanced Analytical Methodologies for Research on 4 Amino 8 Chloro 2,6 Dimethylquinoline

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for separating 4-Amino-8-chloro-2,6-dimethylquinoline from impurities, starting materials, and byproducts, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for non-volatile, thermally sensitive molecules like substituted quinolines, while Gas Chromatography (GC) can be applied in specific contexts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing 4-aminoquinoline (B48711) compounds. In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. Purity is typically assessed by calculating the peak area percentage of the main compound relative to all other detected peaks using a UV detector. For quantitative analysis, a calibration curve is generated using certified reference standards.

Key parameters for an HPLC method would be developed and optimized, including:

Column: A C18 column is most common for separating 4-aminoquinolines, offering excellent retention and resolution for such aromatic structures. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or trifluoroacetic acid to ensure consistent ionization of the amino group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. researchgate.net

Detection: A Photodiode Array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for peak identification and purity assessment. nih.gov For higher sensitivity and specificity, HPLC is often coupled with a mass spectrometer (LC-MS). ucsf.edu

Table 1: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Stationary Phase (Column) | C18, 5 µm particle size (e.g., 250 x 4.6 mm) | Provides hydrophobic interaction necessary for retention of the quinoline (B57606) ring structure. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid ensures protonation of the amine for better peak shape and consistent retention. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent (modifier) to elute the compound from the column. |

| Elution Mode | Gradient | Allows for efficient elution of compounds with varying polarities, improving separation from potential impurities. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. nih.gov |

| Detection | UV/PDA at 254 nm, 340 nm; or Mass Spectrometry (MS) | Quinoline rings are UV-active. MS provides mass information for definitive identification and quantification. |

Gas Chromatography (GC)

GC is generally less suitable for complex, low-volatility molecules like this compound due to the high temperatures required, which can cause degradation. However, it can be a valuable tool for:

Purity assessment of volatile starting materials used in its synthesis.

Analysis after derivatization: The amino group can be derivatized (e.g., via silylation) to increase volatility and thermal stability, allowing for GC-MS analysis. This approach has been successfully used for other aminoquinolines, such as metabolites of primaquine. nih.govcapes.gov.br

A generic GC-FID method on a specialized column like an Agilent J&W CP-Volamine has been shown to be effective for separating a wide range of volatile amines and could be adapted to monitor reaction progress or residual reagents. nih.gov

Spectrometric Quantification Methods for Research Samples

Spectrometric methods offer the high sensitivity and selectivity required for quantifying this compound in diverse research samples.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex mixtures. nih.gov The method involves coupling an HPLC system to a triple-quadrupole mass spectrometer. Quantification is typically performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

The process for developing an LC-MS/MS method would include:

Parent Ion Identification: The compound is infused into the mass spectrometer to identify its protonated molecular ion [M+H]⁺ in the first quadrupole (Q1). For C₁₁H₁₁ClN₂, the expected monoisotopic mass is approximately 206.06 Da, so the [M+H]⁺ would be ~207.07 Da.

Fragmentation: The parent ion is fragmented in the second quadrupole (collision cell).

Product Ion Selection: The most stable and abundant fragment ions (product ions) are identified in the third quadrupole (Q3).

SRM/MRM Transition: The specific transition from the parent ion to a product ion (e.g., m/z 207.07 → m/z [fragment]) is monitored over the chromatographic run. This provides exceptional selectivity, as only molecules with that specific mass and fragmentation pattern will be detected. plos.org

UV-Visible Spectrophotometry

For simpler, non-complex samples where this compound is the primary absorbing species, UV-Vis spectrophotometry can be a rapid and cost-effective quantification method. The quinoline ring system is inherently UV-active. mdpi.com The procedure involves:

Scanning a solution of the pure compound across the UV-Vis spectrum (approx. 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

Preparing a series of standards of known concentrations.

Measuring the absorbance of each standard at the determined λmax.

Constructing a calibration curve according to the Beer-Lambert law (Absorbance = εbc).

Measuring the absorbance of the unknown sample and determining its concentration from the calibration curve.

Table 2: Comparison of Spectrometric Quantification Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Separation by HPLC followed by mass-based detection of specific parent-to-product ion transitions. plos.org | Extremely high sensitivity and selectivity; suitable for complex matrices; provides structural confirmation. | Requires expensive instrumentation; more complex method development. |

| UV-Vis Spectrophotometry | Measures the absorption of light by the compound at a specific wavelength, proportional to its concentration (Beer-Lambert Law). | Rapid, simple, and inexpensive; widely available instrumentation. | Low selectivity; prone to interference from other UV-absorbing compounds in the sample matrix. mdpi.com |

Method Development for Analysis in Complex Biological Matrices (e.g., In Vitro Reaction Mixtures, Cell Lysates)

Analyzing this compound in biological matrices is crucial for understanding its activity and metabolic fate in preclinical studies. This requires robust sample preparation to remove interfering substances like proteins and lipids, followed by a sensitive and selective analytical technique, almost exclusively LC-MS/MS. researchgate.netplos.org

Workflow for Analysis in Biological Matrices:

Sample Preparation: The goal is to extract the analyte and remove matrix components that can interfere with analysis or damage the HPLC column.

Protein Precipitation (PPT): This is a common first step for plasma or cell lysate samples. A cold organic solvent, such as acetonitrile containing an internal standard, is added to the sample to precipitate proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis.

Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is used. The sample is loaded onto a cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This method is effective for concentrating the analyte and removing salts and other interferences. researchgate.net

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The chromatographic conditions separate the analyte from any remaining matrix components, and the mass spectrometer provides selective quantification using the pre-determined SRM/MRM transition.

Method Validation: A developed method must be validated to ensure its reliability. Key validation parameters include:

Linearity: The range over which the detector response is proportional to the analyte concentration.

Accuracy: The closeness of measured values to the true value.

Precision: The degree of scatter between a series of measurements.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Illustrative Sample Preparation and Analysis Scheme for Cell Lysates

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cell Lysis | Treat cell pellet with a lysis buffer and mechanical disruption (e.g., sonication). | Release intracellular contents, including the analyte. |

| 2. Homogenate Spiking | Add a known amount of internal standard (a structurally similar, stable-isotope-labeled version of the analyte is ideal). | Correct for variability in sample processing and instrument response. |

| 3. Protein Precipitation | Add 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed. | Remove proteins which interfere with LC-MS analysis. |

| 4. Supernatant Evaporation | Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. | Concentrate the sample and allow for reconstitution in a mobile-phase-compatible solvent. |

| 5. Reconstitution | Reconstitute the residue in a small volume of the initial mobile phase (e.g., 10% Acetonitrile/90% Water). | Prepare the sample for injection into the LC-MS/MS system. |

| 6. Analysis | Inject the reconstituted sample and quantify using a validated LC-MS/MS method. | Determine the concentration of the analyte in the original sample. |

Q & A

Basic: What synthetic methodologies are validated for preparing 4-Amino-8-chloro-2,6-dimethylquinoline?

The compound can be synthesized via reductive amination of imines derived from chlorinated quinolines. A proven method involves reacting 2-chloro-8-methyl-3-formylquinoline with a primary amine (e.g., aniline derivatives) in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6 to yield the amine . Chlorination steps may employ POCl3 under reflux, as demonstrated for analogous chloroquinolines, with purification via column chromatography (petroleum ether:EtOAc) and crystallization from methanol .

Advanced: How can conflicting NMR and X-ray crystallography data during structural elucidation be reconciled?

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal-packing interactions. For example, intramolecular hydrogen bonding observed in X-ray structures (e.g., C–H⋯Cl interactions ) may not manifest in solution-phase NMR. To resolve conflicts:

- Compare experimental NMR shifts with density-functional theory (DFT)-calculated spectra (e.g., using the Colle-Salvetti correlation-energy functional for electron density modeling ).

- Validate crystallographic refinement with SHELXL to address twinning or thermal motion artifacts .

Basic: Which spectroscopic techniques are critical for characterizing substituent effects in this compound?

- 1H NMR : Identify amino (-NH2) and methyl (-CH3) proton environments; coupling patterns reveal quinoline ring substitution (e.g., δ 8.57 ppm for H-2 in 4-chloro derivatives ).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z ≈ 225–235) and fragmentation patterns .

- X-ray crystallography : Resolve planar quinoline ring deviations (e.g., rmsd ≈ 0.04 Å) and dihedral angles between substituents (e.g., 70.22° for methoxybenzene groups ).

Advanced: How can synthetic yields be optimized for halogenated quinoline derivatives?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalytic POCl3 : Use excess POCl3 (6:1 molar ratio to substrate) under reflux to maximize chlorination efficiency .

- Reductive amination : Adjust pH to 6–7 and employ NaBH3CN to minimize over-reduction or imine hydrolysis .

- Purification : Optimize solvent polarity in column chromatography (e.g., petroleum ether:EtOAc gradients) .

Advanced: What computational approaches model the electronic properties of this compound?

Density-functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can predict:

- HOMO-LUMO gaps : Correlate with reactivity (e.g., electron-donating amino groups lower LUMO energy ).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.

Validate calculations against experimental UV-Vis spectra and X-ray-derived bond lengths .

Basic: How is crystallographic twinning addressed in structural studies of this compound?

Twinning (e.g., inversion twins with 0.86:0.14 domain ratios ) is resolved using:

- SHELXL refinement : Apply TWIN/BASF commands to model twin laws and refine domain fractions .

- Hansen-Coppens formalism : Analyze residual electron density to distinguish disorder from twinning .

Advanced: What strategies mitigate discrepancies between computational and experimental bond lengths?

- Basis set selection : Use triple-zeta basis sets (e.g., 6-311+G(d,p)) for accurate geometry optimization.

- Thermal corrections : Compare DFT-optimized geometries with low-temperature (e.g., 100 K) X-ray data to minimize thermal motion effects .

Basic: How is purity assessed post-synthesis?

- HPLC : Use C18 columns with UV detection (e.g., λ = 254 nm); purity ≥99% confirmed by peak integration .

- Melting point : Sharp melting ranges (e.g., 403–404 K) indicate homogeneity .

- TLC : Monitor reaction progress with silica plates (e.g., Rf ≈ 0.5 in 8:1 petroleum ether:EtOAc) .

Advanced: What safety protocols apply to handling aminoquinoline derivatives?

While direct data for this compound is limited, analogous 8-aminoquinolines require:

- PPE : Gloves, goggles, and fume hoods to prevent inhalation/contact .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.